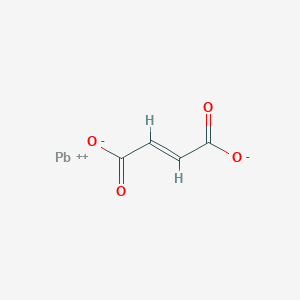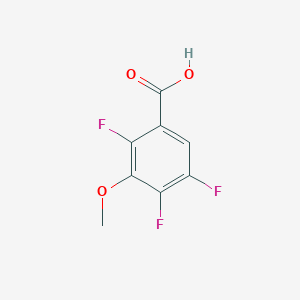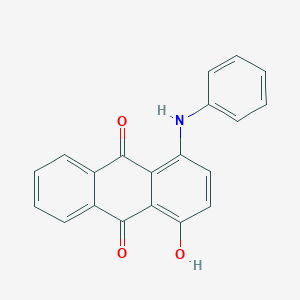
Titansilizium
Übersicht
Beschreibung
Titanium disilicide is an inorganic chemical compound composed of titanium and silicon, with the chemical formula TiSi₂. It is known for its black orthorhombic crystal structure and is widely used in the semiconductor industry due to its excellent electrical conductivity and thermal stability .
Wissenschaftliche Forschungsanwendungen
Titanium disilicide has numerous applications in scientific research:
Semiconductor Industry: It is used to reduce the sheet resistance of local transistor connections in microelectronics.
Photocatalysis: Titanium disilicide is used as a photocatalyst for water splitting and solar energy applications.
Thermoelectric Generators: It serves as a high-temperature contact material in thermoelectric generators.
Nanotechnology: Nanostructured titanium disilicide powders are used in various nanotechnological applications due to their semiconducting properties.
Wirkmechanismus
Target of Action
Titanium disilicide (TiSi2) is primarily used in the semiconductor industry . It is typically grown over silicon and polysilicon lines to reduce the sheet resistance of local transistor connections . The primary target of titanium disilicide is therefore the silicon in these transistors .
Mode of Action
Titanium disilicide interacts with its silicon targets through a chemical reaction . It can be obtained from the reaction between titanium or titanium hydride with silicon . The reaction is represented as follows :
Ti+2Si→TiSi2\text{Ti} + 2\text{Si} \rightarrow \text{TiSi}_2 Ti+2Si→TiSi2
Biochemical Pathways
Its formation involves physical and chemical processes rather than biological pathways .
Result of Action
The result of titanium disilicide’s action is the formation of a layer on silicon and polysilicon lines that reduces the sheet resistance of local transistor connections . This is crucial in the microelectronic industry where it is typically used in the C54 phase .
Action Environment
The formation of titanium disilicide is influenced by environmental factors such as temperature and heat-treatment time . For instance, the initial stage of the C49-TiSi2 formation was investigated at 530°C and at a rate of 10°C/m . The growth proceeds very fast until the formation of a continuous layer of C49-TiSi2 . The linear density of the C49 nuclei depends on temperature, reaching a maximum at around 575°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium disilicide can be synthesized through several methods:
Direct Reaction: Titanium or titanium hydride reacts with silicon at high temperatures to form titanium disilicide. [ \text{Ti} + 2\text{Si} \rightarrow \text{TiSi}_2 ]
Aluminothermic Reduction: This method involves the ignition of aluminum powder, sulfur, silicon dioxide, and titanium dioxide or potassium hexafluorotitanate.
Electrolysis: Electrolysis of a melt of potassium hexafluorotitanate and titanium dioxide.
Chemical Vapor Deposition: Reaction of titanium tetrachloride with silane, dichlorosilane, or silicon. [ \text{TiCl}_4 + 2\text{SiH}_4 \rightarrow \text{TiSi}_2 + 4\text{HCl} + 2\text{H}_2 ]
Industrial Production Methods: In industrial settings, titanium disilicide is typically produced using chemical vapor deposition due to its ability to form high-purity films essential for semiconductor applications .
Analyse Chemischer Reaktionen
Titanium disilicide undergoes various chemical reactions, including:
Oxidation: Titanium disilicide can oxidize at high temperatures, forming titanium dioxide and silicon dioxide.
Reduction: It can be reduced back to titanium and silicon under specific conditions.
Substitution: Titanium disilicide can react with halides, such as silicon tetrachloride, to form different silicides.
Common reagents used in these reactions include titanium tetrachloride, silane, and silicon tetrachloride . Major products formed from these reactions are titanium dioxide, silicon dioxide, and various silicides .
Vergleich Mit ähnlichen Verbindungen
- Zirconium disilicide
- Hafnium disilicide
- Titanium silicide
Titanium disilicide stands out for its exceptional electrical conductivity and thermal stability, which are critical for its widespread use in the semiconductor industry.
Eigenschaften
InChI |
InChI=1S/2Si.Ti | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQEGUNXWZVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ti]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiSi2, Si2Ti | |
| Record name | Titanium disilicide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_disilicide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894998 | |
| Record name | Titanium disilicide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-83-7 | |
| Record name | Titanium silicide (TiSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium silicide (TiSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium silicide (TiSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium disilicide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does titanium disilicide interact with silicon substrates during its formation?
A1: TiSi₂ forms through a solid-phase reaction between titanium and silicon. This process involves several stages, including the formation of a titanium-rich silicide (C49-TiSi₂) followed by a transformation to the more stable and lower resistivity titanium disilicide phase (C54-TiSi₂) [, , , ]. The presence of dopants in the silicon substrate, such as arsenic or phosphorus, can influence the growth rate and uniformity of the TiSi₂ layer [, ].
Q2: Does the presence of dopants in the silicon substrate affect TiSi₂ formation?
A2: Yes, the presence of dopants like arsenic or phosphorus in the silicon substrate can impact TiSi₂ formation. For example, heavily arsenic-doped substrates can lead to the formation of TiAs precipitates at the C49-TiSi₂ grain boundaries, increasing the C49-to-C54 transformation temperature [].
Q3: What is the molecular formula and weight of titanium disilicide?
A3: The molecular formula is TiSi₂, and its molecular weight is 104.08 g/mol.
Q4: Are there different phases of titanium disilicide?
A4: Yes, titanium disilicide exhibits different phases, with the C49 and C54 phases being the most relevant for microelectronic applications. The C49 phase is metastable with higher resistivity, while the C54 phase is the thermodynamically stable phase, exhibiting lower resistivity, making it desirable for interconnects [, ].
Q5: How does titanium disilicide perform at high temperatures?
A5: TiSi₂ demonstrates good thermal stability, making it suitable for high-temperature applications. Studies show its stability up to at least 600°C, and even higher temperatures when used as a contact material in thermoelectric generators [].
Q6: Can titanium disilicide be used as a catalyst?
A7: Research indicates that TiSi₂ can function as a catalyst for water splitting, facilitating hydrogen and oxygen generation []. This catalytic activity makes it a potential candidate for clean energy applications.
Q7: How stable is titanium disilicide as a catalyst for water splitting?
A8: Studies have shown that TiSi₂ maintains its catalytic stability for water splitting over several months, making it a promising material for long-term use in this application [].
Q8: Have there been any computational studies on titanium disilicide?
A9: While the provided research does not delve deeply into computational studies specifically focused on TiSi₂ properties, it highlights the use of analytical one-dimensional models to design and understand the behavior of lightly doped drain (LDD) devices incorporating TiSi₂. These models have demonstrated good agreement with experimental data, showcasing the potential of computational approaches in this field [].
Q9: How does the structure of titanium disilicide relate to its electrical conductivity?
A10: The C54 phase of TiSi₂ possesses a crystal structure that enables low electrical resistivity, making it highly desirable for applications requiring efficient electrical conduction, such as interconnects in microelectronic devices [, , ].
Q10: What factors can affect the stability of titanium disilicide thin films?
A11: Factors such as high temperatures and exposure to oxygen can impact the stability of TiSi₂ thin films. Capping layers, such as titanium nitride (TiN), have been shown to improve the thermal stability of TiSi₂ by hindering material diffusion [].
Q11: Are there any alternative materials to titanium disilicide in microelectronics?
A12: While TiSi₂ remains a dominant material, other metal silicides, like cobalt disilicide (CoSi₂) and nickel silicide (NiSi), are also being explored as potential alternatives for specific applications in microelectronics. The choice depends on factors such as resistivity, thermal stability, and compatibility with existing fabrication processes [].
Q12: What analytical techniques are commonly employed to characterize titanium disilicide?
A12: Characterizing TiSi₂ utilizes various techniques, including:
- X-ray Diffraction (XRD): Determining crystal structure and phase identification [, ].
- Rutherford Backscattering Spectrometry (RBS): Analyzing film thickness, composition, and impurity profiling [, , ].
- Scanning Electron Microscopy (SEM): Examining surface morphology and microstructure [, ].
- Transmission Electron Microscopy (TEM): Investigating microstructure and interface characteristics at high resolution [, ].
- Atomic Force Microscopy (AFM): Studying surface roughness and morphology changes, particularly in thin films [].
- Four-Point Probe Measurements: Determining sheet resistance and assessing electrical properties [, ].
- X-ray Photoelectron Spectroscopy (XPS): Analyzing elemental composition and chemical states [].
- Secondary Ion Mass Spectrometry (SIMS): Profiling elemental and isotopic composition, particularly for dopant distribution studies [].
- Auger Electron Spectroscopy (AES): Analyzing elemental composition and chemical states, often combined with ion sputtering for depth profiling [].
Q13: When did titanium disilicide gain significant attention in microelectronics?
A15: TiSi₂ rose to prominence in the 1980s with the increasing demand for faster and more scalable integrated circuits. Its low resistivity and compatibility with silicon processing technologies led to its widespread adoption for gate and interconnect applications [, ].
Q14: Apart from microelectronics, what other fields benefit from titanium disilicide?
A16: The unique properties of TiSi₂ extend its applications beyond microelectronics:* Thermoelectric Generators: As a contact material on the hot side, enabling higher operating temperatures and improved efficiency [].* Biomedical Engineering: Incorporated into hydroxyapatite composites for enhanced mechanical and electrical properties in bone tissue engineering applications [, ].* Photocatalysis: Demonstrated potential in water splitting for hydrogen production [].* Lithium-ion Batteries: Explored as a potential anode material due to its layered structure and ability to intercalate lithium ions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















